molecular formula C22H19ClN2O2 B11558344 2-(biphenyl-4-yloxy)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide

2-(biphenyl-4-yloxy)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide

Cat. No.: B11558344
M. Wt: 378.8 g/mol
InChI Key: KVGLHJQYXXEWPP-BUVRLJJBSA-N
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Description

2-(biphenyl-4-yloxy)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide is an organic compound that features a biphenyl group linked to a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide typically involves the reaction of biphenyl-4-yloxypropanehydrazide with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yloxy)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The biphenyl and chlorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Yields amines.

    Substitution: Results in substituted biphenyl or chlorophenyl derivatives.

Scientific Research Applications

2-(biphenyl-4-yloxy)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(biphenyl-4-yloxy)methyl]oxirane
  • 2-((1,1’-biphenyl)-4-yloxy)ethanol
  • 2-([1,1’-biphenyl]-4-yloxy)ethylamine hydrochloride

Uniqueness

2-(biphenyl-4-yloxy)-N’-[(E)-(4-chlorophenyl)methylidene]propanehydrazide is unique due to its specific structure, which combines a biphenyl group with a hydrazide moiety and a chlorophenyl group. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-phenylphenoxy)propanamide

InChI

InChI=1S/C22H19ClN2O2/c1-16(22(26)25-24-15-17-7-11-20(23)12-8-17)27-21-13-9-19(10-14-21)18-5-3-2-4-6-18/h2-16H,1H3,(H,25,26)/b24-15+

InChI Key

KVGLHJQYXXEWPP-BUVRLJJBSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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